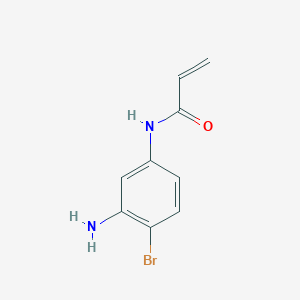

N-(3-Amino-4-bromophenyl)acrylamide

Description

N-(3-Amino-4-bromophenyl)acrylamide is an acrylamide derivative featuring a brominated aromatic ring substituted with an amino group at the 3-position. Acrylamides with halogenated aromatic systems are widely studied for their roles in medicinal chemistry, particularly as kinase inhibitors, anti-inflammatory agents, and intermediates in polymer synthesis. The bromine atom enhances electrophilicity and binding affinity to biological targets, while the amino group may improve solubility and hydrogen-bonding interactions .

Properties

Molecular Formula |

C9H9BrN2O |

|---|---|

Molecular Weight |

241.08 g/mol |

IUPAC Name |

N-(3-amino-4-bromophenyl)prop-2-enamide |

InChI |

InChI=1S/C9H9BrN2O/c1-2-9(13)12-6-3-4-7(10)8(11)5-6/h2-5H,1,11H2,(H,12,13) |

InChI Key |

YZVFUXGOLJXJQR-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)NC1=CC(=C(C=C1)Br)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-4-bromo-phenyl)prop-2-enamide typically involves the following steps:

Bromination: The starting material, 3-nitroaniline, undergoes bromination using bromine or a bromine source in the presence of a catalyst to yield 3-amino-4-bromoaniline.

Amidation: The 3-amino-4-bromoaniline is then reacted with acryloyl chloride in the presence of a base such as triethylamine to form N-(3-Amino-4-bromo-phenyl)prop-2-enamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-4-bromo-phenyl)prop-2-enamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an alkylamine.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Substitution: Sodium hydroxide or potassium carbonate in a polar solvent.

Oxidation: Potassium permanganate or hydrogen peroxide.

Reduction: Sodium borohydride or lithium aluminum hydride.

Coupling: Palladium catalysts with boronic acids or esters.

Major Products

Substitution: Derivatives with different substituents replacing the bromine atom.

Oxidation: N-(3-Nitro-4-bromo-phenyl)prop-2-enamide.

Reduction: N-(3-Amino-4-alkylamino-phenyl)prop-2-enamide.

Coupling: Biaryl compounds with extended conjugation.

Scientific Research Applications

N-(3-Amino-4-bromo-phenyl)prop-2-enamide has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for synthesizing pharmaceutical compounds with potential anticancer, antimicrobial, or anti-inflammatory properties.

Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.

Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of N-(3-Amino-4-bromo-phenyl)prop-2-enamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and amino groups can form hydrogen bonds and other interactions with biological molecules, influencing their function and signaling pathways.

Comparison with Similar Compounds

Substituent Position and Halogen Effects

The position of halogens and functional groups on the aromatic ring significantly influences physicochemical and biological properties.

Key Observations :

Amino Group Functionalization

The presence and position of amino groups modulate electronic properties and bioactivity.

Key Observations :

- Anti-inflammatory activity in acrylamides correlates with electron-withdrawing groups (e.g., halogens) and hydrogen-bond donors (e.g., hydroxy, amino) .

Anti-Inflammatory Activity

Selected acrylamide derivatives exhibit notable anti-inflammatory effects via nitric oxide (NO) inhibition:

Key Observations :

- Electron-withdrawing substituents (Br, Cl) and hydrogen-bond donors (NH₂, OH) lower IC50 values, indicating stronger anti-inflammatory effects .

- Steric hindrance from bulky groups (e.g., dichlorobenzyl in ) may reduce activity despite improved binding.

Spectral and Physical Property Analysis

Infrared (IR) and NMR Data

- IR: Bromine substituents show characteristic C-Br stretches at ~500–600 cm⁻¹. Cyano groups (e.g., in ) exhibit strong absorption at ~2218–2219 cm⁻¹ .

- NMR: Aromatic protons in brominated acrylamides resonate at δ 7.0–8.4 ppm (e.g., ). Amino protons appear as exchangeable singlets near δ 10.6–11.2 ppm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.